N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide is an organic compound that features a bithiophene moiety linked to a fluorobenzamide group. This compound is of interest due to its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. The presence of both bithiophene and fluorobenzamide functionalities imparts unique electronic and chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide typically involves a multi-step process:
Synthesis of 2,2’-bithiophene: This can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, where 2-halothiophenes are reacted with boronic acids or esters in the presence of a palladium catalyst.
Formation of the bithiophene-ethyl intermediate: The 2,2’-bithiophene is then functionalized to introduce an ethyl group at the 5-position.
Coupling with 3-fluorobenzoyl chloride: The final step involves the reaction of the bithiophene-ethyl intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: The corresponding amine derivative of the benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Materials Science: Its unique electronic properties make it suitable for the development of conductive polymers and advanced materials.
Medicinal Chemistry: The compound’s structural features allow it to be explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide is largely dependent on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes through its conjugated system.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the benzamide and fluorine functionalities.
3-Fluorobenzamide: Lacks the bithiophene moiety, resulting in different electronic properties.
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzamide: Similar structure but without the fluorine atom, affecting its reactivity and interactions.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-fluorobenzamide is unique due to the combination of the bithiophene and fluorobenzamide groups, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS2/c18-13-4-1-3-12(11-13)17(20)19-9-8-14-6-7-16(22-14)15-5-2-10-21-15/h1-7,10-11H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNODJQBSUMUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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